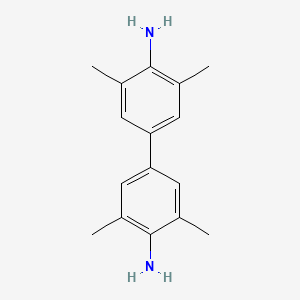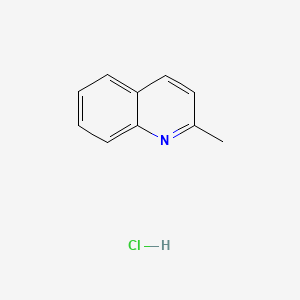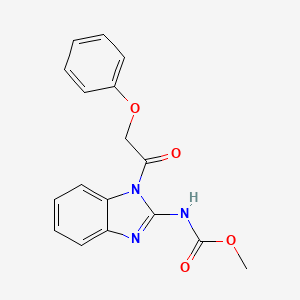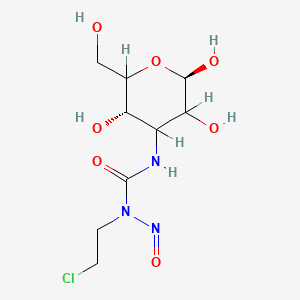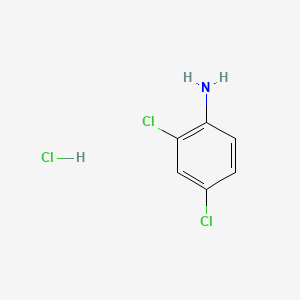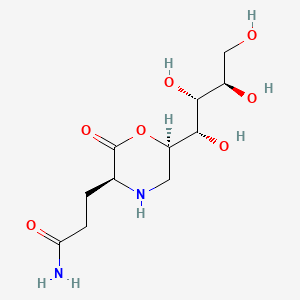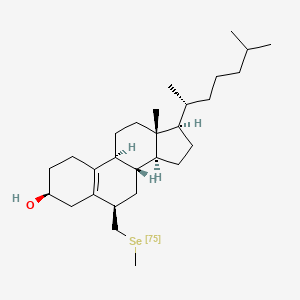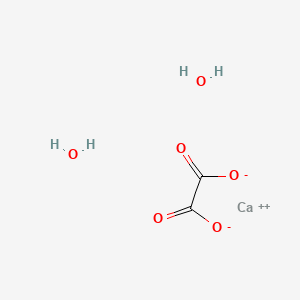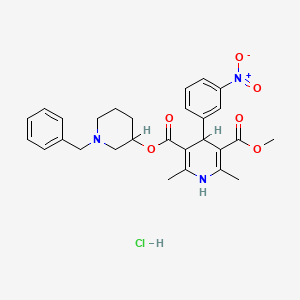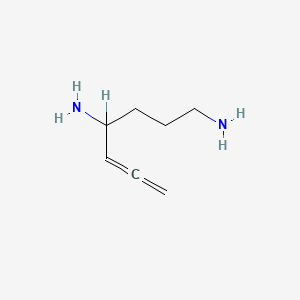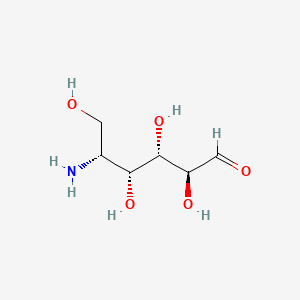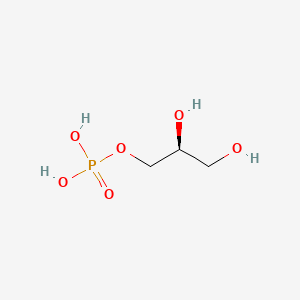
Sn-glycerol-1-phosphate
描述
Sn-glycerol-1-phosphate is a phosphoric ester of glycerol, commonly found in the ether lipids of archaea. It is synthesized by the reduction of dihydroxyacetone phosphate, a glycolysis intermediate, with the enzyme this compound dehydrogenase . This compound plays a crucial role in the unique lipid composition of archaeal cell membranes, distinguishing them from bacteria and eukaryotes .
准备方法
Synthetic Routes and Reaction Conditions
Sn-glycerol-1-phosphate is synthesized from dihydroxyacetone phosphate through a reduction reaction catalyzed by this compound dehydrogenase . This enzyme requires NAD(P)H as a cofactor and operates under physiological conditions. The reaction can be summarized as follows:
Dihydroxyacetone phosphate+NAD(P)H+H+→this compound+NAD(P)+
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes using archaeal species that naturally produce this compound. The fermentation broth is then subjected to purification steps, including chromatography, to isolate and purify this compound .
化学反应分析
Types of Reactions
Sn-glycerol-1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to glycerone phosphate.
Reduction: It can be reduced back to glycerol.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NAD(P)+.
Reduction: Reducing agents include NAD(P)H.
Substitution: Various reagents can be used depending on the desired derivative.
Major Products
Oxidation: Glycerone phosphate.
Reduction: Glycerol.
Substitution: Various glycerol derivatives depending on the substituent introduced.
科学研究应用
Sn-glycerol-1-phosphate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of ether lipids.
Biology: It is studied for its role in the unique lipid composition of archaeal membranes.
Industry: Used in the production of specialized lipids for various industrial applications.
作用机制
Sn-glycerol-1-phosphate exerts its effects primarily through its role in lipid biosynthesis. It is first geranylgeranylated on its sn-3 position by the enzyme phosphoglycerol geranylgeranyltransferase, followed by the addition of a second geranylgeranyl group on the sn-2 position, forming unsaturated archaetidic acid . This process is crucial for the formation of ether lipids in archaea, which are essential for maintaining the stability and functionality of their cell membranes .
相似化合物的比较
Similar Compounds
Glycerol-3-phosphate: Used by bacteria and eukaryotes for lipid biosynthesis.
Glycerol-2-phosphate: Another isomer of glycerol phosphate.
Uniqueness
Sn-glycerol-1-phosphate is unique due to its specific role in the lipid composition of archaea, which use it exclusively for the synthesis of ether lipids. This contrasts with bacteria and eukaryotes, which use glycerol-3-phosphate for their lipid biosynthesis .
属性
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUCVROLDVIAJX-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315267 | |
| Record name | L-α-Glycerophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5746-57-6 | |
| Record name | L-α-Glycerophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1-phosphate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-α-Glycerophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1-PHOSPHATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/196623779E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
